2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of indole-3-carbaldehyde with N-ethylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.
Medicine: Research has indicated potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide.
N-ethylhydrazinecarbothioamide: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures that exhibit diverse biological activities.
Uniqueness
This compound stands out due to its unique combination of the indole ring and hydrazinecarbothioamide moiety. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7275-75-4 |
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Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H14N4S/c1-2-13-12(17)16-15-8-9-7-14-11-6-4-3-5-10(9)11/h3-8,14H,2H2,1H3,(H2,13,16,17)/b15-8+ |
InChI Key |
YLHXQEICYDZJSX-OVCLIPMQSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCNC(=S)NN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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